Allylbis(2-hydroxyethyl)tetradecylammonium chloride

Description

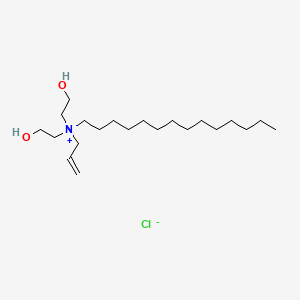

Allylbis(2-hydroxyethyl)tetradecylammonium chloride (CAS: 93894-18-9) is a quaternary ammonium compound (QAC) with the molecular formula C₂₁H₄₄ClNO₂ and a molar mass of 378.03 g/mol . Its structure comprises:

- A tetradecyl (C₁₄) hydrophobic chain.

- An allyl group (CH₂=CHCH₂-) attached to the nitrogen.

- Two 2-hydroxyethyl groups (-CH₂CH₂OH) providing hydrophilicity.

This amphiphilic structure enables applications as a surfactant and antimicrobial agent, leveraging its ability to disrupt microbial membranes and form micelles.

Properties

CAS No. |

93894-18-9 |

|---|---|

Molecular Formula |

C21H44ClNO2 |

Molecular Weight |

378.0 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-prop-2-enyl-tetradecylazanium;chloride |

InChI |

InChI=1S/C21H44NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-22(16-4-2,18-20-23)19-21-24;/h4,23-24H,2-3,5-21H2,1H3;1H/q+1;/p-1 |

InChI Key |

NHJBVVXYVGXMRS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 299-714-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

EINECS 299-714-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 299-714-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .

Mechanism of Action

The mechanism of action of EINECS 299-714-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of allylbis(2-hydroxyethyl)tetradecylammonium chloride with analogous QACs:

Key Observations:

- Chain Length and Hydrophobicity : The C₁₄ chain in the target compound offers a balance between hydrophobicity (membrane disruption) and solubility, compared to shorter C₁₂ (DHEMA) or unsaturated C₁₈:1 (oleyl) chains. Longer chains (e.g., C₁₈) may reduce water solubility but improve surfactant efficacy .

- Hydroxyethyl vs.

Functional Performance

Antimicrobial Activity

- This compound : Likely exhibits moderate antimicrobial activity due to its C₁₄ chain and hydroxyethyl groups, which facilitate membrane penetration. However, it may be less potent than benzyl-containing analogs (e.g., compound 5b in ) .

- Benzylbis(2-hydroxypropyl)tetradecylammonium chloride : Shows superior decontamination rates due to the synergistic effect of the benzyl ring and C₁₄ chain, which enhance lipid bilayer disruption .

- DHEMA (C₁₂) : Demonstrates activity at lower concentrations but is less effective than C₁₄ or C₁₈ analogs due to shorter chain length .

Surfactant Properties

- Critical Micelle Concentration (CMC) : Allylbis(2-hydroxyethyl)oleylammonium chloride (C₁₈:1) likely has a lower CMC than the target compound due to its unsaturated chain, enabling micelle formation at lower concentrations .

- Empty Micelle Effect : Excess surfactant concentrations reduce efficacy due to micelle aggregation, as observed in DHEMA and related QACs .

Biological Activity

Allylbis(2-hydroxyethyl)tetradecylammonium chloride (ABTEAC) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and surfactant applications. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : N,N-bis(2-hydroxyethyl)-N-tetradecyl-1-azanium chloride

- Molecular Formula : C19H42ClN2O2

- Molecular Weight : 350.01 g/mol

- Physical Form : White to yellow solid

- Purity : ≥97%

ABTEAC exhibits its biological activity primarily through its surfactant properties, which disrupt cellular membranes of microorganisms. The quaternary ammonium structure allows it to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of ABTEAC against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Efficacy of ABTEAC Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial properties of ABTEAC in a clinical setting. The compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. Results indicated that ABTEAC effectively inhibited growth at concentrations significantly lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Study on Surface Activity

Another investigation focused on the surfactant properties of ABTEAC in industrial applications. The study demonstrated that ABTEAC could reduce surface tension effectively, making it suitable for use in formulations aimed at enhancing cleaning efficiency in personal care products.

Safety and Toxicity

While ABTEAC shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. Therefore, careful consideration of dosage and application is necessary to mitigate potential risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.